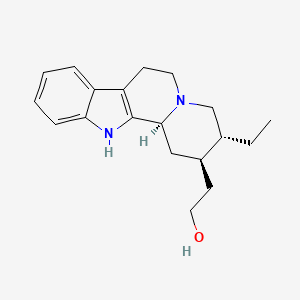

Corynan-17-ol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

2270-72-6 |

|---|---|

Formule moléculaire |

C19H26N2O |

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

2-[(2R,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol |

InChI |

InChI=1S/C19H26N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14-,18-/m0/s1 |

Clé InChI |

KBMIVGVAJKVWBU-DEYYWGMASA-N |

SMILES |

CCC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34 |

SMILES isomérique |

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1CCO)NC4=CC=CC=C34 |

SMILES canonique |

CCC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34 |

Synonymes |

dihydrocorynantheol |

Origine du produit |

United States |

Natural Occurrence, Isolation, and Biosynthetic Elucidation

The presence of Corynan-17-ol and its derivatives has been identified in a variety of botanical sources, highlighting its distribution across different plant families. The study of its natural occurrence is crucial for understanding its ecological role and for identifying potential sources for its extraction.

Distribution and Phytochemical Profiling of this compound in Botanical Sources

This compound belongs to the extensive family of Corynanthe-type alkaloids, which are predominantly found in plants of the Rubiaceae, Apocynaceae, and Loganiaceae families. rsc.orgtib.eu While the parent compound itself is less commonly reported, derivatives of this compound have been identified through phytochemical screening of various plant species.

Notably, a derivative, this compound, 18,19-didehydro-10-methoxy-, acetate (B1210297) (ester), has been detected in Tagetes lucida (Asteraceae), Aegle marmelos (Rutaceae), and Ficus polita (Moraceae). nih.gov Another variant, this compound, 18,19-didehydro-10-methoxy-, has been reported in the ethanolic leaf extract of Annona squamosa (Annonaceae). rsc.org These findings suggest a wider distribution of the this compound scaffold in the plant kingdom than previously thought.

The table below summarizes the known botanical sources of this compound derivatives.

| Botanical Source | Family | Compound Derivative |

| Tagetes lucida | Asteraceae | This compound, 18,19-didehydro-10-methoxy-, acetate (ester) |

| Aegle marmelos | Rutaceae | This compound, 18,19-didehydro-10-methoxy-, acetate (ester) |

| Ficus polita | Moraceae | This compound, 18,19-didehydro-10-methoxy-, acetate (ester) |

| Annona squamosa | Annonaceae | This compound, 18,19-didehydro-10-methoxy- |

Advanced Chromatographic and Spectroscopic Isolation Methodologies

The isolation and structural elucidation of this compound and its analogues from complex plant matrices rely on a combination of advanced chromatographic and spectroscopic techniques. The general workflow for isolating alkaloids involves extraction, purification, and characterization. mpg.de

Chromatographic Techniques:

Column Chromatography (CC): This is a fundamental technique used for the initial separation of crude plant extracts. Different stationary phases like silica (B1680970) gel or alumina (B75360) are employed to fractionate the extract based on the polarity of the constituent compounds.

Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid qualitative analysis of fractions obtained from column chromatography and to monitor the progress of separation.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative mode, is a powerful tool for the final purification of alkaloids, offering high resolution and efficiency. springernature.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the identification of volatile and semi-volatile compounds. For instance, GC-MS analysis was instrumental in the identification of this compound, 18,19-didehydro-10-methoxy-, acetate (ester) from plant extracts. oup.com

Spectroscopic Techniques:

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) are indispensable for the complete structural elucidation of complex molecules like alkaloids, providing detailed information about the carbon-hydrogen framework. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, 18,19-didehydro-10-methoxy, acetate, Fourier Transform Infrared (FT-IR) spectroscopy was used for its characterization. oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used as a preliminary characterization tool. oup.com

The table below outlines the application of these techniques in the study of this compound derivatives.

| Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile derivatives. |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. |

| UV-Vis Spectroscopy | Preliminary characterization based on electronic transitions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the molecular framework. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution purification of the compound. |

Investigation of Key Biosynthetic Pathways and Precursors of Corynan-Type Alkaloids

The biosynthesis of Corynan-type alkaloids is a complex process that originates from primary metabolism. Like other monoterpenoid indole (B1671886) alkaloids, the biosynthesis of the this compound scaffold involves the convergence of two major pathways: the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

The key precursors for the biosynthesis of the Corynanthe alkaloid skeleton are tryptamine (B22526) and secologanin (B1681713) . rsc.orgresearchgate.net

Tryptamine: This indole-containing amine is derived from the amino acid tryptophan through a decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase. Tryptophan itself is a product of the shikimate pathway.

Secologanin: This iridoid monoterpene is synthesized via the MEP pathway, starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The condensation of tryptamine and secologanin is a pivotal step in the formation of all monoterpenoid indole alkaloids. This reaction is catalyzed by the enzyme strictosidine (B192452) synthase , leading to the formation of strictosidine . researchgate.netnih.gov Strictosidine is the universal precursor from which the vast diversity of monoterpenoid indole alkaloids, including the Corynanthe-type, is generated through a series of enzymatic modifications. rsc.org

Enzymatic Mechanisms and Genetic Determinants in this compound Biosynthesis

Following the formation of strictosidine, a series of enzymatic reactions, including deglycosylation, cyclizations, reductions, and oxidations, lead to the various Corynanthe alkaloid skeletons. The formation of the alcohol functional group at the C-17 position in this compound likely involves a reduction step.

While the specific enzymes and genes responsible for the final steps in the biosynthesis of this compound have not been fully elucidated, the broader understanding of monoterpenoid indole alkaloid biosynthesis points to the involvement of several key enzyme families:

β-Glucosidases: An enzyme from this family is responsible for the removal of the glucose moiety from strictosidine, initiating the cascade of rearrangements that lead to the different alkaloid skeletons.

Oxidoreductases: This large family of enzymes, which includes dehydrogenases and reductases, plays a crucial role in modifying the oxidation state of various intermediates. The formation of the hydroxyl group in this compound would likely be catalyzed by a specific reductase.

Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to be involved in a wide range of oxidative reactions in alkaloid biosynthesis, including hydroxylations, epoxidations, and rearrangements, contributing significantly to the structural diversification of these compounds. nih.gov

The genetic determinants for the biosynthesis of Corynanthe-type alkaloids are encoded by a suite of genes responsible for the production of the pathway's enzymes. Transcriptome analysis of alkaloid-producing plants has been a powerful tool in identifying candidate genes involved in these biosynthetic pathways. frontiersin.orgnih.gov The regulation of these genes is often complex and can be influenced by developmental cues and environmental stimuli. Transcription factors from families such as AP2/ERF, WRKY, and MYB have been shown to play a role in regulating the expression of alkaloid biosynthesis genes. nih.gov Further research, potentially utilizing modern genomic and metabolomic approaches, is required to pinpoint the specific enzymes and genes responsible for the synthesis of this compound.

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches to the Corynan-17-ol Core Structure

The total synthesis of this compound, also known by its synonyms dihydrocorynantheol and corynantheidol, has been a subject of significant research, leading to various elegant strategies for the construction of its tetracyclic indolo[2,3-a]quinolizidine core. These approaches often serve as a testament to the advancement of synthetic organic chemistry.

One notable strategy involves a highly concise route starting from indole-3-acetic acid. This synthesis utilizes a series of catalytic organometallic reactions, including two ring-closing metatheses and a zirconocene-catalyzed carbomagnesation, to construct a key unsaturated lactam intermediate. A significant advantage of this approach is the absence of protecting groups, leading to an efficient synthesis in just eight distinct operations nih.gov.

Another powerful approach is the formal total synthesis of both (+)-dihydrocorynantheine and (-)-dihydrocorynantheol. This methodology hinges on the enantioselective construction of the 3-ethylindolo[2,3-a]quinolizidine framework. Key steps in this synthesis include a stereoselective cyclocondensation of (S)-tryptophanol with a δ-oxoester and a subsequent regio- and stereoselective cyclization of the resulting oxazolopiperidones nih.govacs.org. This strategy has proven versatile for accessing various alkaloids with the same core structure nih.gov.

More recent advancements have led to the development of a catalytic, asymmetric platform that provides rapid access to a range of corynantheine-type alkaloids, including (-)-corynantheidol nih.gov. This unified approach is significant as it allows for the synthesis of different series of these alkaloids from a common precursor, which is crucial for exploring their structure-activity relationships.

A historical perspective on the synthesis of related compounds, such as the total synthesis of dl-dihydrocorynantheine, also provides valuable insights into the foundational strategies that have been built upon in modern synthetic efforts acs.org.

| Key Intermediate/Starting Material | Core Synthetic Strategy | Notable Features |

| Indole-3-acetic acid | Catalytic organometallic reactions (ring-closing metathesis, zirconocene-catalyzed carbomagnesation) | Concise (8 steps), protecting-group-free |

| (S)-Tryptophanol | Stereoselective cyclocondensation and regio- and stereoselective cyclization | Enantioselective, versatile for related alkaloids |

| Common catalytic asymmetric platform | Unified synthetic approach | Rapid access to various corynantheine-type alkaloids |

Stereoselective and Enantioselective Synthetic Strategies

Control of stereochemistry is paramount in the synthesis of this compound, which possesses multiple chiral centers. Consequently, numerous stereoselective and enantioselective strategies have been developed to afford specific stereoisomers.

The previously mentioned formal synthesis of (-)-dihydrocorynantheol from (S)-tryptophanol is a prime example of an enantioselective approach. The inherent chirality of the starting material directs the stereochemical outcome of the subsequent reactions, leading to the desired enantiomer of the final product nih.govacs.org. This method also incorporates a novel procedure for the removal of the hydroxymethyl auxiliary group, which involves oxidation, dehydration of the corresponding oxime, and reductive decyanation nih.gov.

A stereoselective total synthesis of dihydrocorynantheol has been achieved, highlighting the use of catalytic organometallic reactions to control the formation of the desired stereoisomers nih.gov. The strategic use of these reactions allows for the construction of the complex ring system with high fidelity.

Furthermore, the development of a catalytic asymmetric platform has enabled the enantioselective synthesis of (-)-corynantheidol. This platform approach underscores the power of modern catalysis in achieving high levels of stereocontrol in complex molecule synthesis, making different stereoisomers accessible for biological evaluation nih.gov.

| Synthetic Approach | Key Features | Target Molecule(s) |

| Use of (S)-tryptophanol as a chiral starting material | Enantioselective, stereochemical control derived from the starting material | (-)-Dihydrocorynantheol |

| Catalytic organometallic reactions | Stereoselective formation of the tetracyclic core | Dihydrocorynantheol |

| Catalytic asymmetric platform | High enantioselectivity through catalysis | (-)-Corynantheidol and other corynantheine (B231211) alkaloids |

Semisynthesis from Structurally Related Natural Products

Semisynthesis, which involves the chemical modification of naturally occurring compounds, presents an alternative and often more direct route to this compound and its derivatives. A key precursor in the biosynthesis of many monoterpenoid indole (B1671886) alkaloids, including those of the Corynanthe family, is geissoschizine.

Biosynthetic studies have shown that geissoschizine is a central intermediate that can be enzymatically transformed into a variety of complex alkaloid scaffolds. While not a direct laboratory semisynthesis, the understanding of these biosynthetic pathways provides a blueprint for potential semisynthetic strategies. For instance, the conversion of the strictosidine (B192452) aglycone to the corynantheine iminium form is a critical step in the biosynthesis of corynantheidine, a closely related precursor to this compound rsc.org.

While specific literature detailing the laboratory semisynthesis of this compound from other natural products is not abundant, the principle remains a viable approach, particularly given the availability of structurally similar alkaloids from natural sources.

Derivatization Strategies for Targeted Functionalization of this compound

The targeted functionalization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new analogs with potentially enhanced biological properties. Derivatization strategies can focus on several reactive sites within the molecule, including the hydroxyl group, the indole nucleus, and the ethyl side chain.

The primary alcohol at the C-17 position is a key site for functionalization. Standard methods for hydroxyl group transformations can be applied, such as esterification or etherification, to introduce a variety of substituents. More advanced techniques can be employed for the conversion of the hydroxyl group into other functionalities. For example, the hydroxyl group can be activated by conversion to a good leaving group, such as a tosylate or mesylate, which can then be displaced by a range of nucleophiles to introduce new functional groups with inversion of stereochemistry if applicable libretexts.org. Alternatively, oxidation of the primary alcohol would yield the corresponding aldehyde, which can then undergo a plethora of subsequent reactions.

Regioselective C-H functionalization of the indole nucleus represents a powerful strategy for introducing substituents at specific positions. While challenging due to the inherent reactivity of the indole ring, modern catalytic methods have enabled such transformations on complex indole-containing molecules. For instance, directing group strategies can be employed to achieve regioselective arylation or alkenylation at positions such as C-4 of the indole ring mdpi.com. Although not specifically demonstrated on this compound, these methods offer a potential avenue for its derivatization.

The synthesis of analogs of this compound with varied substituent patterns is a key objective for medicinal chemistry programs. This can be achieved through both total synthesis of modified scaffolds and the late-stage functionalization of the this compound core.

For example, analogs with different substituents on the indole nitrogen or at various positions on the aromatic ring can be prepared. The synthesis of related Corynanthe alkaloids, such as mitragynine, has seen the successful application of C-H functionalization to introduce bromo, chloro, and other groups at the C-12 position of the indole ring nih.gov. These strategies could potentially be adapted for this compound.

Modification of the ethyl side chain is another avenue for analog synthesis. For instance, the terminal methyl group could be functionalized, or the entire side chain could be replaced with other alkyl or functionalized groups during the total synthesis process. The flexibility of the synthetic routes to the this compound core allows for the incorporation of diverse building blocks, leading to a wide range of analogs.

Structure Activity Relationship Sar Studies and Ligand Design

Elucidation of Pharmacophoric Requirements within the Corynan-17-ol Scaffold

Impact of Stereochemistry on Biological Interactions

The role of stereochemistry in the biological activity of indole (B1671886) alkaloids is well-established, as subtle differences in three-dimensional orientation can significantly alter receptor binding and pharmacological outcomes. While the provided literature does not present direct comparative studies on the stereoisomers of this compound itself, the importance of stereospecificity is implied by the identification of compounds with defined stereochemical descriptors within related indole alkaloid structures nih.gov. Understanding the precise spatial arrangement of atoms in this compound and its derivatives is crucial for optimizing interactions with biological targets. Future research could focus on synthesizing and evaluating different stereoisomers of this compound to elucidate how specific configurations influence its binding affinity and biological efficacy.

Computational Approaches in Structure-Activity Modeling (e.g., QSAR)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and prediction algorithms like PASS (Prediction Activity Spectra for Substances), are vital tools for understanding SAR and predicting biological activities. The PASS technique has been employed to predict a range of potential activities for this compound, 18,19-didehydro-10-methoxy-, acetate (B1210297) (ester), including roles as a lipid metabolism regulator and an antidiabetic symptomatic agent allresearchjournal.com. These predictions, based on the compound's chemical structure, offer a preliminary assessment of its therapeutic potential and guide further experimental validation. Although specific QSAR models detailing descriptor contributions for this compound are not elaborated upon in the provided snippets, the mention of systems like PHASE for 3D QSAR model development indicates the broader application of these computational strategies in the field of drug discovery involving indole alkaloids researchgate.net.

Conformational Analysis and Molecular Dynamics of this compound and its Derivatives

Molecular dynamics (MD) simulations are instrumental in understanding the flexibility, stability, and dynamic behavior of molecules and their interactions with biological targets. Studies have utilized MD simulations to analyze the stability and conformational changes of docked complexes involving various compounds, including those related to plant-derived bioactive molecules nih.govresearchgate.net. Specifically, MD simulations of 20 ns have been employed to complement molecular docking results, revealing the stability of predicted compound-target interactions nih.govresearchgate.net. While detailed conformational analyses of this compound in isolation or its specific derivatives are not extensively detailed, the application of MD simulations in evaluating the dynamic behavior of related docked complexes underscores its relevance in understanding the molecular basis of this compound's biological interactions.

Molecular and Cellular Mechanisms of Action Pre Clinical Research

Receptor Binding Profiles and Affinities of Corynan-17-ol and Analogs

Research has explored the interactions of this compound and its derivatives with various biological targets. While specific receptor binding data for this compound itself across a broad range of receptors is limited in the provided search results, its structural class, corynan (B1235769) alkaloids, are known to interact with several receptor systems.

Enzyme Modulation and Inhibition Kinetics

The impact of this compound on various enzyme systems has been investigated, revealing potential inhibitory or modulatory roles.

Kinase and Dehydrogenase Activity ModulationResearch has indicated potential roles for this compound in modulating kinase and dehydrogenase activities. For example, this compound, 18,19-didehydro-10-methoxy-, acetate (B1210297) (ester) was identified as a potential G-protein-coupled receptor kinase inhibitorresearchgate.net. In a study investigating Catharanthus roseus leaves extract, this compound, 18,19-didehydro-10-methoxy-, acetate [ester] was among the identified compounds docked against the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase implicated in non-small cell lung cancerijrap.net.

Compound List

this compound

9-hydroxycorynantheidine

Mitragynine

7-hydroxymitragynine (B600473)

this compound, 18,19-didehydro-10-methoxy-

this compound, 18,19-didehydro-10-methoxy-, acetate (ester)

Corynan-17-oic acid methyl esters

Corynantheidine

Dihydrocorynantheol

Z-geissoschizol

3-epi-Z-geissoschizol

3-epi-dihydrocorynantheol

Hirsutine

Hirsuteine

Geissoschizine methyl ether

Speciociliatine

Speciogynine

Mitraciliatine

Trioxsalen

Modulation of Intracellular Signaling Pathways

Direct research findings specifically detailing the modulation of intracellular signaling pathways by this compound were not prominently identified in the reviewed literature. While general cellular signaling pathways such as MAPK, NF-κB, and JAK-STAT are known to be involved in various biological processes and disease states researchgate.netoncotarget.com, their direct regulation or modulation by this compound has not been extensively documented in the provided search results. Further research would be required to elucidate any specific effects of this compound on these or other intracellular signaling cascades.

Investigation of Cellular Targets and Protein Interactions

Research has explored the interaction of this compound and its derivatives with a range of cellular targets, employing molecular docking techniques to predict binding affinities and potential mechanisms.

Interaction with Cancer Proteins: Studies have investigated the potential of this compound derivatives as lead compounds against cancer targets. Specifically, a derivative, identified as this compound,18,19-didehydro-10-methoxy, has shown significant interaction with the breast cancer protein ErBb2 (HER2) . Molecular docking simulations indicated a binding energy of -5.9 Kcal/mol for this interaction ijpsonline.comijpsonline.comcabidigitallibrary.org. This binding affinity suggests that this derivative could potentially act as an inhibitor or modulator of ErBb2 activity, a protein frequently implicated in breast cancer proliferation and progression. The compound also satisfied Lipinski's rule of five, indicating favorable drug-like properties ijpsonline.comijpsonline.com.

Interaction with Microbial Targets: this compound derivatives have also been examined for their activity against microbial pathogens. Research involving Phytophthora infestans, the pathogen responsible for late blight in potatoes, identified this compound,18,19-didehydro-10-methoxy-acetate(ester) as a potential inhibitor. Molecular docking studies with P. infestans target proteins yielded binding energies in the range of -7.5 to -5 kcal/mol researchgate.netresearchgate.netnih.gov. These interactions are hypothesized to hamper the availability of ATP required for pathogenicity. Furthermore, in vitro assays demonstrated that this compound could inhibit the mycelial growth of P. infestans by 50% researchgate.netresearchgate.netnih.gov. Specific targets within the pathogen, such as calmodulin, bZIP transcription factor 1, and the RXLR effector protein Avr 1, have been suggested as potential sites of interaction, potentially blocking signaling pathways crucial for the pathogen's lifecycle researchgate.net.

Interaction with Viral Proteins: In the context of viral infections, this compound has been studied for its interaction with viral proteins. A molecular docking study targeting the SARS-CoV spike glycoprotein found that this compound exhibited a binding energy of -3.81 Kcal/mol nih.gov. The compound engaged with amino acids ILE299 and ALA754 through alkyl and pi-alkyl interactions, suggesting a potential role in inhibiting viral entry or function nih.gov. Other studies have explored phytochemicals against various viral targets, including those of Nipah virus and Oropouche virus, though this compound was not specifically highlighted in those particular investigations within the provided results nih.govmdpi.com.

Interaction with Other Cellular Targets: Beyond cancer, microbial, and viral targets, this compound derivatives have also been explored in other therapeutic areas. For instance, in research related to antidepressant activity, a derivative, this compound,18,19-didehydro-10-methoxy acetate, was docked against the Serotonin transporter (SERT) , yielding a binding energy of -5.753 kcal/mol amazonaws.com. This suggests potential interactions with neurotransmitter systems, although further validation would be necessary.

Pre Clinical Pharmacological Activities and Mechanistic Investigations

Neuropharmacological Effects in Animal Models

Direct evidence of Corynan-17-ol's neuropharmacological effects in animal models, including specific receptor occupancy or neurotransmitter system modulation, is limited in the reviewed literature. However, in silico studies have explored its potential interactions with neurological targets. One such study indicated that this compound, 18,19-didehydro-10-methoxy acetate (B1210297) exhibited a docking score of -5.753 kcal/mol when computationally assessed for binding to the Serotonin Transporter (SERT) amazonaws.com. SERT is a key component in serotonergic neurotransmission, suggesting a potential, albeit unconfirmed, role in modulating this system. Further in vivo and in vitro investigations are required to validate these computational findings and elucidate any actual neuropharmacological activities or mechanisms.

Anti-inflammatory and Immunomodulatory Mechanisms in Pre-clinical Models

Extracts from plants containing this compound, such as Tagetes lucida and Bassia indica, have demonstrated anti-inflammatory and immunomodulatory properties tandfonline.comnih.gov. While specific mechanisms for this compound itself are not detailed, compounds within these plant extracts, particularly polyphenols, are known to exert such effects through various pathways. These mechanisms can include the inactivation of transcription factors like NF-κB, modulation of mitogen-activated protein kinase (MAPK) and arachidonic acid pathways, inhibition of enzymes such as phospholipase A2 (PLA2), cyclooxygenase (COX), and lipoxygenase (LOX), leading to reduced production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes nih.govmdpi.com. Additionally, polyphenols can modulate immune cell function and cytokine production, contributing to an anti-inflammatory and immunomodulatory profile nih.govmdpi.com.

Table 1: Phytochemical Profile of Tagetes lucida Root Extract This table highlights some of the key compounds identified in Tagetes lucida root extract, which contains this compound, and their reported quantities.

| Compound Name | Quantity (µg/g extract) |

| Gallic acid | 399.76 |

| Chlorogenic acid | 1426.04 |

| Syringic acid | 143.80 |

| Ellagic acid | 180.25 |

| Coumaric acid | 58.74 |

| Ferulic acid | 208.22 |

| Cinnamic acid | 408.94 |

| Propyl gallate | 670.08 |

| Vanillin | 198.18 |

| Naringenin | 1419.65 |

| Quercetin | 4182.24 |

| This compound, 18,19-didehydro-10-methoxy-, acetate (ester) | Identified |

Data derived from tandfonline.com. Note: this compound was identified but not quantified separately in this specific list within the source.

Antineoplastic Mechanisms in Cancer Cell Lines and In Vivo Animal Models

This compound has been associated with potential antineoplastic activities. Compounds derived from Rhazya stricta, including this compound, are suggested to impede the progression of clear cell renal cell carcinoma (ccRCC) by potentially modulating genes such as MMP9, ACE, ERBB2, and HSP90AA1 nih.gov. Furthermore, in silico analysis indicated that this compound can interact with the breast cancer protein ErBb2, with a reported binding energy of –5.9 kcal/mol cmbr-journal.com. Plant extracts containing this compound, such as those from Ficus polita and Bassia indica, have also shown cytotoxicity profiles researchgate.netnih.gov.

While direct evidence of this compound's specific role in cell cycle regulation and apoptosis induction is lacking, related compounds and plant extracts containing it are associated with these mechanisms. For instance, Scutellarein, a flavone, induces G2/M phase cell cycle arrest and apoptosis in hepatocellular carcinoma cells, while Resveratrol has been shown to induce cell cycle arrest at G1 and G2/M phases and promote apoptosis in various cancer cells through modulation of key regulatory proteins mdpi.comnih.govnih.govmdpi.comoncotarget.com. Beta-carotene has also been reported to induce G1 phase cell cycle arrest and apoptosis in leukemia cells nih.gov. The potential interaction of this compound with ErBb2, a protein implicated in cancer cell proliferation, warrants further investigation into its effects on cell cycle progression and apoptosis cmbr-journal.com.

Antimicrobial and Antiparasitic Activities: Mechanistic Insights

Anti-oomycetes and Antifungal Modes of Action

This compound, particularly in its acetate ester derivative (this compound, 18,19-didehydro-10-methoxy-, acetate (ester)), has demonstrated anti-oomycete properties against Phytophthora infestans, the pathogen responsible for late blight in potatoes researchgate.netresearchgate.net. Studies involving molecular docking revealed that this compound exhibits significant binding affinity with several target proteins of P. infestans, suggesting potential interference with essential pathogen functions researchgate.net. In vitro experiments confirmed its efficacy, with this compound, 18,19-didehydro-10-methoxy-, acetate (ester) achieving a 50% inhibition of P. infestans mycelial growth researchgate.netresearchgate.net. The proposed mechanisms of action include binding to uncharacterized proteins, calreticulin, glucanase inhibitor protein 3, serine/threonine-protein kinase PKZ1, autophagy-related protein 8, and methionine aminopeptidase, which could collectively suppress oospore formation and hinder pathogen development researchgate.net. The compound also possesses general antimicrobial properties researchgate.net.

| Compound | Target Organism | Activity | Inhibition Percentage | Reference |

| This compound, 18,19-didehydro-10-methoxy-, acetate (ester) | Phytophthora infestans | Mycelial growth inhibition | 50% | researchgate.netresearchgate.net |

| This compound, 18,19-didehydro-10-methoxy-, acetate (ester) | Phytophthora infestans | Binding to target proteins (in silico) | High binding energy | researchgate.net |

Hepatoprotective Mechanisms in Animal Models

This compound, as a constituent of Tagetes lucida root extract (TLRE), contributes to the extract's demonstrated hepatoprotective effects in animal models, particularly in cases of carbon tetrachloride (CCl4)-induced hepatotoxicity researchgate.nettandfonline.comnih.gov. CCl4 is a well-established hepatotoxin that causes liver damage through mechanisms including lipid peroxidation, oxidative stress, and inflammation tandfonline.comnih.gov. TLRE, containing alkaloids like this compound, has been shown to mitigate these effects by activating antioxidant defense systems, protecting cellular components, and inhibiting key enzymes involved in CCl4 metabolism tandfonline.comnih.gov. The presence of alkaloids within TLRE is specifically noted for their ability to inhibit malondialdehyde (MDA) formation and activate antioxidant enzymes, thereby exerting hepatoprotective effects nih.gov.

Inhibition of Lipid Peroxidation

Lipid peroxidation, a process where free radicals damage cell membranes, is a major contributor to CCl4-induced liver injury tandfonline.comnih.govunibo.itnih.gov. CCl4 metabolites generate free radicals that initiate a chain reaction, leading to increased levels of lipoperoxides and consequently, liver cell damage tandfonline.comnih.gov. Studies have shown that TLRE, containing this compound, effectively protected lipids from peroxidation tandfonline.com. This inhibition of lipid peroxidation, often measured by levels of malondialdehyde (MDA), is a hallmark of antioxidant activity and contributes to preserving liver cell integrity researchgate.nettandfonline.comscielo.brnjppp.com. The presence of phenolic and flavonoid compounds in TLRE, acting as lipid chain-breaking antioxidants, further supports this protective mechanism researchgate.net.

| Mechanism | Effect of TLRE (containing this compound) | Key Enzymes/Markers Affected | Reference |

| Antioxidant Enzyme System Activation | Significantly activated SOD; generally enhances antioxidant enzyme activities | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) | tandfonline.comnih.gov |

| Inhibition of Lipid Peroxidation | Protected lipids from peroxidation; reduced MDA levels | Malondialdehyde (MDA) | researchgate.nettandfonline.comnih.gov |

| Reduction of Oxidative Stress Markers | Reduced liver enzymes (AST, ALT, ALP), total bilirubin, TNF-α | AST, ALT, ALP, Total Bilirubin, TNF-α | researchgate.nettandfonline.comnih.gov |

| Inhibition of CCl4 Metabolism | Inhibited cytochrome P-450 2E1 (CYP2E1) activity | CYP2E1 | tandfonline.comnih.gov |

Other Emerging Pre-clinical Biological Activities

Compound List:

this compound

this compound, 18,19-didehydro-10-methoxy-, acetate (ester)

10-Methoxythis compound

Tagetes lucida root extract (TLRE)

Trioxsalen

Naringenin

Gallic acid

Chlorogenic acid

Syringic acid

Ellagic acid

Ferulic acid

Cinnamic acid

Coumaric acid

Quercetin

Metabolism and Pharmacokinetics in Research Models

In Vitro Metabolic Profiling (e.g., liver microsomes)

In vitro metabolic profiling is a foundational technique in drug discovery, employing subcellular fractions like liver microsomes to elucidate how a compound is chemically transformed by the body's enzymes. These studies typically involve incubating the compound with liver microsomes, which are rich in Phase I metabolic enzymes such as the cytochrome P450 (CYP) superfamily, and necessary cofactors like NADPH. By analyzing the disappearance of the parent compound and the appearance of metabolites over time, researchers can determine metabolic stability and identify the primary enzymatic pathways involved in its biotransformation. For instance, research on the compound corylin (B1236167) has utilized human liver microsomes (HLM) and human intestine microsomes (HIM) to investigate metabolic rates and identify key enzymes such as CYP1A1, CYP1B1, CYP2C19, and UDP-glucuronosyltransferases (UGTs) nih.govnih.gov. These investigations provide critical insights into potential first-pass metabolism. However, specific in vitro metabolic profiling data for Corynan-17-ol itself, including its intrinsic clearance or the specific enzymes responsible for its metabolism, has not been detailed in the reviewed literature.

Illustrative Data Table 7.1: In Vitro Metabolic Profiling Parameters (Hypothetical)

| Parameter | Value (Example) | Unit | Notes |

| Compound | This compound | - | Illustrative data |

| Incubation System | HLM | - | Human Liver Microsomes (example system) |

| Substrate Concentration | 10 | µM | Standard concentration for kinetic studies |

| Incubation Time | 60 | min | Common incubation duration |

| Metabolite Identified | M1 (Hypothetical) | - | Hypothetical metabolite for illustration |

| Metabolic Pathway | Oxidation | - | e.g., Hydroxylation (common Phase I pathway) |

| Intrinsic Clearance (CLint) | 50 | µL/min/mg protein | Illustrative value; reflects metabolic stability |

| Half-life (t½) | 120 | min | Illustrative value; derived from clearance and protein concentration |

| Major Enzyme Involved | CYP3A4 | - | Hypothetical enzyme; common in liver metabolism |

| Note: The data presented in this table is hypothetical and illustrative, as specific in vitro metabolic profiling data for this compound is not available in the provided search results. |

Identification of Major Metabolites and Biotransformation Pathways

The identification of a compound's metabolites and the elucidation of its biotransformation pathways are essential for understanding its pharmacokinetic profile and potential biological effects. Advanced analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are routinely employed to detect, quantify, and structurally characterize metabolites formed in vitro or in vivo nih.govdrughunter.com. Biotransformation typically proceeds via Phase I reactions (e.g., oxidation, reduction, hydrolysis), often catalyzed by CYP enzymes, which introduce or expose polar functional groups, and Phase II reactions (conjugation, e.g., glucuronidation, sulfation), which further increase polarity for excretion nih.govdrughunter.com. Studies on related compounds, such as corylin, have identified multiple metabolites, primarily through oxidation, hydration, glucuronidation, and sulfation, and have implicated specific enzymes in these processes nih.govnih.gov. However, the specific major metabolites and detailed biotransformation pathways for this compound have not been characterized in the reviewed scientific literature.

Illustrative Data Table 7.2: Metabolite Identification and Pathways (Hypothetical)

| Metabolite ID | Description of Chemical Modification | Phase | Primary Biotransformation Pathway | Parent Compound | Hypothetical Abundance (%) |

| M1 | Hydroxylation at aliphatic chain | I | Oxidation | This compound | 30 |

| M2 | Glucuronide conjugation | II | Glucuronidation | M1 | 25 |

| M3 | Oxidation of hydroxyl group | I | Oxidation | This compound | 15 |

| M4 | Sulfate conjugation | II | Sulfation | M3 | 10 |

| Parent Drug | This compound | - | - | - | 20 |

| Note: The data presented in this table is hypothetical and illustrative, as specific metabolite identification and pathway data for this compound is not available in the provided search results. |

Absorption, Distribution, and Excretion (ADE) in Pre-clinical Animal Studies

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies are indispensable for evaluating a drug candidate's behavior within a living system before human clinical trials. These studies are typically conducted in animal models, such as rodents or non-human primates, often employing radiolabeled compounds (e.g., 3H or 14C) to meticulously track the drug and its metabolites throughout the body srce.hrnih.govuni-konstanz.deiapchem.orgbioanalysis-zone.com. Absorption studies quantify the extent and rate of systemic entry. Distribution studies map the compound's presence and concentration across various tissues and organs. Metabolism studies identify the biotransformation products, as detailed in Section 7.2. Excretion studies determine the primary routes (e.g., urine, feces) and kinetics of elimination srce.hrnih.gov. These investigations yield critical pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and half-life, which are vital for predicting human dosage regimens and assessing the potential for drug accumulation srce.hrbioanalysis-zone.com. However, specific data from preclinical animal studies detailing the absorption, distribution, and excretion profiles of this compound are not available in the reviewed scientific literature.

Illustrative Data Table 7.3: Preclinical ADME Parameters (Hypothetical)

| Parameter | Value (Example) | Unit | Notes |

| Compound | This compound | - | Illustrative data |

| Species | Rat | - | Common preclinical species |

| Route of Administration | Oral | - | Standard route for oral drugs |

| Bioavailability (F%) | 25 | % | Illustrative value; indicates fraction absorbed and reaching systemic circulation |

| Volume of Distribution (Vd) | 2.5 | L/kg | Illustrative value; relates the amount of drug in the body to its concentration in plasma |

| Clearance (CL) | 10 | mL/min/kg | Illustrative value; rate at which drug is removed from the body |

| Half-life (t½) | 4 | hours | Illustrative value; time taken for the drug concentration to reduce by half |

| Major Excretion Route | Feces | % of dose | Illustrative value (e.g., 60% feces, 40% urine); indicates primary elimination pathway |

| Note: The data presented in this table is hypothetical and illustrative, as specific preclinical ADME data for this compound is not available in the provided search results. |

Influence of Metabolism on Pharmacological Activity

The metabolic transformation of a drug can profoundly alter its pharmacological activity. Metabolites may retain, enhance, diminish, or exhibit entirely different biological effects compared to the parent compound drughunter.comopenaccessjournals.com. For instance, some drugs are administered as inactive prodrugs that require metabolic activation to exert their therapeutic effects. Conversely, metabolic pathways can also lead to the formation of reactive or toxic metabolites, which may contribute to adverse drug reactions drughunter.comopenaccessjournals.com. Understanding these metabolic influences is critical for optimizing drug efficacy and ensuring safety. While this compound has been identified in studies as potentially possessing bioactivity, such as acting as a G-protein-coupled receptor kinase inhibitor or a lipid metabolism regulator phytopharmajournal.com, the specific impact of its metabolic transformations on its pharmacological activity has not been detailed in the reviewed literature. Consequently, whether its metabolites contribute to, modify, or attenuate its intended therapeutic effects remains uncharacterized based on the available data.

Illustrative Data Table 7.4: Conceptual Influence of Metabolism on Activity (Hypothetical)

| Metabolite ID | Relationship to Parent Activity | Pharmacological Effect (Hypothetical) | Potential Toxicity (Hypothetical) |

| Parent (this compound) | Primary Activity | Desired Therapeutic Effect | Low |

| M1 | Retained/Enhanced | Potentiation of Desired Effect | Low |

| M2 | Inactive | No significant effect | None |

| M3 | Different Activity | Novel Biological Effect | Moderate |

| M4 | Reactive/Toxic | Adverse Drug Reaction | High |

| Note: This table illustrates the conceptual influence of metabolism on pharmacological activity and potential toxicity, using hypothetical metabolites of this compound. Specific data for this compound is not available. |

Compound Table

this compound

Corylin

this compound, 18,19-didehydro-10-methoxy-, acetate (B1210297)

Advanced Analytical Methodologies in Corynan 17 Ol Research

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise mass and elemental composition of molecules, thereby facilitating structural elucidation and the identification of metabolites researchgate.netijpras.com. For Corynan-17-ol, HRMS provides accurate mass measurements that can distinguish it from isobaric compounds, offering high confidence in its identification ijpras.com. When analyzing complex biological samples or plant extracts, HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify a wide array of secondary metabolites, including this compound and its potential derivatives or degradation products researchgate.netresearchgate.net. The fragmentation patterns obtained from HRMS experiments, particularly when combined with tandem mass spectrometry (MS/MS), offer detailed structural insights, aiding in the de novo interpretation of unknown compounds and the mapping of metabolic pathways ijpras.comgcms.cznih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for unequivocally assigning the complete structure of this compound, including its stereochemistry core.ac.ukleibniz-fmp.denih.gov. One-dimensional (1D) NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of atoms within the molecule. However, for complex structures like those found in indole (B1671886) alkaloids, two-dimensional (2D) NMR techniques are crucial core.ac.uklibretexts.org. Homonuclear correlation spectroscopy (COSY) and heteronuclear shift correlation spectroscopy (HSQC) help establish connectivity between atoms, while heteronuclear multiple-bond correlation (HMBC) and nuclear Overhauser effect (NOE) experiments provide information about through-bond and through-space interactions, respectively core.ac.uklibretexts.orgmdpi.com. These advanced NMR methods are essential for confirming the proposed structure of this compound and for determining its precise stereochemical configuration at chiral centers, which is vital for understanding its biological activity core.ac.ukleibniz-fmp.de.

Advanced Chromatographic Techniques (e.g., UPLC, GC-MS) for Purity and Quantification in Research Samples

Advanced chromatographic techniques are fundamental for assessing the purity of this compound and for its accurate quantification in various research samples, such as plant extracts or biological matrices researchgate.netinnovareacademics.inchemistryjournal.networldwidejournals.comresearchgate.netnsf.govshimadzu.com.

Ultra-High Performance Liquid Chromatography (UPLC): UPLC offers superior resolution, speed, and sensitivity compared to traditional HPLC, making it ideal for separating and quantifying complex mixtures of alkaloids, including this compound researchgate.netnsf.gov. UPLC coupled with mass spectrometry (UPLC-MS) is frequently employed for precise quantification and impurity profiling nsf.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. While this compound itself might require derivatization for GC analysis due to its polarity or volatility, GC-MS is instrumental in identifying and quantifying related compounds or impurities in research samples researchgate.netinnovareacademics.inworldwidejournals.comshimadzu.comchromatographytoday.comresearchgate.net. The mass spectrum obtained provides a unique fingerprint for identification, while the chromatographic separation ensures that individual components are analyzed shimadzu.comchromatographytoday.com.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine separation methods with spectroscopic detection, are particularly powerful for analyzing complex mixtures containing this compound chromatographytoday.comscientiaricerca.comasdlib.orgslideshare.net. These techniques leverage the strengths of both components to provide comprehensive data.

LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is extensively used for the identification and quantification of alkaloids like this compound in complex matrices researchgate.netnsf.govnih.gov. The MS/MS capability allows for highly selective and sensitive detection through multiple reaction monitoring (MRM), enabling the differentiation of target compounds even in the presence of interfering substances nsf.gov.

GC-MS: As mentioned earlier, GC-MS is a classic hyphenated technique that provides both separation and mass spectral identification, crucial for analyzing mixtures where this compound or related compounds may be present researchgate.netinnovareacademics.inworldwidejournals.com.

Spectrophotometric Assays for Biological Activity Evaluation (e.g., antioxidant activity assays)

Spectrophotometric assays are commonly employed to evaluate the biological activities of compounds like this compound, with antioxidant activity being a frequent area of investigation innovareacademics.inchemistryjournal.netnih.gov. Techniques such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay utilize spectrophotometry to measure the ability of a compound to neutralize free radicals innovareacademics.inchemistryjournal.netnih.gov. These assays provide quantitative data on antioxidant potential by measuring changes in absorbance at specific wavelengths, allowing researchers to assess the efficacy of this compound or its extracts in combating oxidative stress innovareacademics.innih.gov.

Methodological Considerations and Future Research Directions

Challenges in Reproducibility and Standardization of Research Findings

A significant hurdle in the study of natural products like Corynan-17-ol is the challenge of ensuring reproducibility and standardization across different studies. Natural health products are often derived from raw materials that exhibit considerable variability, which can make it difficult to identify the therapeutically active ingredients and ensure consistent pharmacological results nih.govresearchgate.net. To address this, a "ChemBioPrint" approach, which involves both chemical and biological fingerprinting, can be employed to characterize and standardize the active components of a natural extract nih.govresearchgate.net. This ensures that each batch of the substance has a consistent composition and efficacy, which is crucial for reliable clinical and pharmacological studies nih.govresearchgate.net.

Key challenges in the reproducibility and standardization of this compound research include:

Variability in Source Material: The concentration of this compound can differ in its natural sources due to factors such as geographical location, harvest time, and extraction methods.

Lack of Standardized Methodologies: Discrepancies in experimental protocols, including extraction, purification, and analytical techniques, can lead to inconsistent results.

Complexity of Natural Extracts: this compound is often present in a complex mixture of other alkaloids and phytochemicals, which can influence its bioactivity and complicate the interpretation of research findings.

To overcome these challenges, future research should prioritize the development of standardized protocols for the extraction, purification, and quantification of this compound. The establishment of certified reference materials and the use of advanced analytical techniques are essential for ensuring the consistency and comparability of data across different laboratories.

Development of Novel In Vitro and In Vivo Models for Comprehensive Research

To overcome the limitations of traditional pre-clinical models, there is a growing need for the development and adoption of novel in vitro and in vivo models. These advanced models can provide more physiologically relevant data and improve the translation of preclinical findings to clinical applications.

Novel In Vitro Models:

3D Cell Cultures and Organoids: Three-dimensional cell culture systems, such as spheroids and organoids, better replicate the in vivo microenvironment compared to traditional 2D cell cultures mdpi.com. These models can be used to study the effects of this compound on cell growth, differentiation, and drug response in a more realistic context.

Organs-on-a-Chip (OOCs): Microfluidic devices that mimic the structure and function of human organs offer a powerful platform for studying the pharmacokinetics and pharmacodynamics of this compound in a human-relevant system nih.gov. These "bodies-on-a-chip" can model multi-organ interactions and predict potential toxicities with greater accuracy than animal models nih.gov.

Novel In Vivo Models:

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can preserve the original tumor's heterogeneity and microenvironment crownbio.com. These models are valuable for evaluating the efficacy of this compound against specific cancer subtypes and for personalized medicine approaches embopress.org.

Humanized Mice: Mice engrafted with human cells or tissues can provide a more accurate representation of the human immune system and are particularly useful for studying the immunomodulatory effects of compounds like this compound crownbio.com.

The development and validation of these novel models will be instrumental in advancing our understanding of this compound's mechanisms of action and its therapeutic potential.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Complex Interactions

Omics technologies, including genomics, proteomics, and metabolomics, offer a systems-level approach to understanding the complex biological interactions of this compound. These high-throughput methods can identify novel drug targets, elucidate mechanisms of action, and discover biomarkers for predicting treatment response.

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Identifying genetic variations that influence individual responses to this compound. | Discovery of predictive biomarkers for patient stratification. |

| Proteomics | Profiling changes in protein expression and post-translational modifications in response to this compound treatment. cornell.educcf.org | Elucidation of signaling pathways and molecular targets. cornell.educcf.org |

| Metabolomics | Analyzing the metabolic fingerprint of cells or organisms following exposure to this compound. cornell.educcf.org | Understanding of the compound's effects on metabolic pathways and identification of novel therapeutic targets. cornell.educcf.org |

The integration of multi-omics data can provide a comprehensive picture of the cellular and systemic effects of this compound, paving the way for a more targeted and personalized approach to its therapeutic application. The use of these technologies can help to better understand the formation and evolution of diseases like breast cancer by providing insights at multiple molecular levels mdpi.comnih.gov.

Role of Artificial Intelligence and Machine Learning in this compound Drug Discovery and SAR

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification of new drug candidates and optimizing their properties. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers.

In the context of this compound research, AI and ML can be applied to:

De Novo Drug Design: Generative AI models can design novel molecules with desired therapeutic properties, potentially leading to the development of more potent and selective analogs of this compound.

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds, thereby reducing the need for extensive experimental screening. crimsonpublishers.com

Quantitative Structure-Activity Relationship (QSAR) Studies: ML-based QSAR models can elucidate the relationships between the chemical structure of this compound and its analogs and their biological activity, guiding the rational design of new compounds with improved efficacy. nih.govnih.gov The application of ML in chemoinformatics has significantly contributed to the discovery and design of effective drugs by enabling the efficient exploration of chemical space and the prediction of biological activities. nih.gov

The integration of AI and ML into the this compound research pipeline has the potential to significantly shorten the drug discovery timeline and increase the success rate of bringing new therapies to the clinic.

Exploration of Uncharted Biological Targets and Therapeutic Applications

While current research on this compound has focused on a limited number of biological targets and therapeutic areas, there is a vast potential for discovering new applications for this versatile scaffold. The exploration of uncharted biological targets is a key strategy for expanding the therapeutic utility of natural products.

Future research should aim to:

Target Identification Studies: Employing techniques such as chemical proteomics and affinity chromatography to identify novel protein targets of this compound.

Phenotypic Screening: Utilizing high-content screening approaches to identify unexpected therapeutic effects of this compound in various disease models.

Drug Repurposing: Investigating the potential of this compound for treating diseases beyond its currently known applications. AI can be a powerful tool in this endeavor by predicting new drug-disease associations based on existing data. nih.gov

By systematically exploring the biological space, researchers can uncover the full therapeutic potential of this compound and its analogs.

Green Chemistry Principles in the Sustainable Production of this compound and its Analogs

As the demand for natural product-based therapeutics grows, it is imperative to develop sustainable methods for their production. Green chemistry principles provide a framework for designing chemical processes that are environmentally friendly and economically viable. nih.gov

The application of green chemistry to the production of this compound and its analogs involves:

Use of Renewable Feedstocks: Exploring biosynthetic pathways and metabolic engineering to produce this compound from renewable resources.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids. nih.gov

Energy Efficiency: Developing catalytic and enzymatic processes that can be carried out at ambient temperature and pressure, reducing energy consumption. nih.gov

By embracing green chemistry principles, the pharmaceutical industry can ensure the sustainable and environmentally responsible production of this compound and other important natural product-based medicines.

Interdisciplinary Collaborations and Data Integration in Natural Products Research

The study of complex natural products such as this compound and its derivatives necessitates a multi-faceted approach, integrating expertise from various scientific disciplines. The journey from identifying a bioactive compound in a plant or microorganism to understanding its therapeutic potential is rarely linear and relies heavily on the synergy between different fields. This collaborative effort is crucial for overcoming the challenges inherent in natural products research and for paving the way for future discoveries.

This is where pharmacology, microbiology, and molecular biology become critical. The hypotheses generated by computational models are tested through in vitro and in vivo assays. The anti-oomycete activity of this compound, 18,19-didehydro-10-methoxy-acetate(ester), first predicted computationally, was confirmed by demonstrating its ability to inhibit the mycelial growth of P. infestans in a laboratory setting. nih.gov This validation of biological activity is a testament to the power of integrating computational predictions with experimental biology. Furthermore, the discovery of this compound as a product of the bacterium Bacillus atrophaeus during its interaction with the pathogen highlights the role of microbial biotechnology and the exploration of microbial sources for novel bioactive compounds. nih.gov

The integration of large-scale data, or "big data," is transforming the landscape of natural products research. nih.gov The field is moving beyond the study of single molecules to a more holistic, systems-level understanding. This involves the integration of various "omics" data:

Genomics and Transcriptomics : By sequencing the genomes of plants and microbes, researchers can identify the biosynthetic gene clusters responsible for producing compounds like this compound. Understanding these biosynthetic pathways could enable the sustainable production of these compounds through metabolic engineering. nih.govnih.gov

Metabolomics : This involves the large-scale study of small molecules, or metabolites, within a biological system. By comparing the metabolomic profiles of different organisms or the same organism under different conditions, scientists can more rapidly identify novel compounds and understand their ecological roles. nih.gov

Spectroscopic Databases : Freely available, curated databases containing spectroscopic data (like mass spectra and NMR) are invaluable tools. nih.gov They allow researchers to quickly compare the data from a newly isolated compound against known structures, significantly speeding up the identification process. nih.govnist.gov

Future Research Directions

Looking ahead, the synergy between disciplines and the integration of diverse datasets will continue to drive innovation in natural products research. The application of artificial intelligence (AI) and machine learning is poised to revolutionize the field. These tools can mine vast datasets—spanning genomics, metabolomics, and scientific literature—to predict new bioactive properties for known compounds or to identify novel natural product scaffolds from unstudied organisms. nih.gov

A systems biology approach will also be crucial. Instead of focusing on a single target, researchers will aim to understand how a compound like this compound affects the entire biological network within an organism. This holistic view can provide deeper insights into its mechanism of action and potential off-target effects.

Ultimately, the success of these future endeavors will depend on continued collaboration and a commitment to high-quality, accessible data. By fostering interdisciplinary partnerships between botanists, chemists, biologists, and data scientists, the full therapeutic potential of complex natural alkaloids like this compound can be unlocked.

Q & A

Q. What analytical techniques are optimal for identifying and quantifying Corynan-17-ol in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) is widely used for detecting this compound, with specific parameters such as a retention time of 26.30 minutes and a relative peak area of 0.58% in ethanol extracts of Piper nigrum . Validation includes spectral matching with reference libraries and calibration curves for quantification. For structural confirmation, nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HR-MS) should complement GC-MS data .

Q. How can researchers ensure reproducibility in isolating this compound from natural sources?

Standardized protocols for extraction (e.g., ethanol solvent, Soxhlet apparatus) and purification (e.g., column chromatography with silica gel) are critical. Detailed experimental steps, including solvent ratios, temperature, and pressure, must be documented. For novel compounds, characterization requires melting point, optical rotation, and spectroscopic data (IR, UV-Vis) alongside GC-MS/NMR .

Advanced Research Questions

Q. What methodological considerations are essential for designing molecular docking studies to evaluate this compound’s interaction with cancer-related proteins?

Use docking software (e.g., AutoDock Vina) to model interactions, focusing on binding energy (e.g., –5.9 kcal/mol for ErBb2 in breast cancer) and binding modes (e.g., alkyl interactions with ILE299 and ARG747) . Validate results with molecular dynamics simulations (RMSD <2 Å) and compare with positive controls (e.g., Metformin). Ensure protonation states and solvent models are optimized for accuracy .

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different protein targets?

Discrepancies may arise from variations in docking parameters (grid size, scoring functions) or protein conformations. Address this by:

Q. What statistical approaches are suitable for analyzing this compound’s bioactivity across multiple experimental conditions?

Mixed-design ANOVA is recommended for studies with repeated measures (e.g., dose-response assays) or factorial variables (e.g., solvent type vs. extraction time). Define dependent variables (e.g., IC50 values) and independent factors (e.g., temperature, pH). Post-hoc tests (Tukey’s HSD) can identify significant differences between groups .

Data Interpretation & Validation

Q. How should researchers validate the therapeutic potential of this compound identified via in silico studies?

Prioritize compounds with favorable pharmacokinetic properties (Lipinski’s Rule of Five) and low toxicity (ADMET predictions). Follow up with in vitro assays (e.g., cytotoxicity on cancer cell lines) and in vivo models (e.g., xenograft mice). Cross-reference results with existing literature on structurally similar alkaloids .

Q. What strategies can mitigate bias when synthesizing conflicting evidence on this compound’s mechanisms of action?

Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., PRISMA guidelines). Use tools like Principal Component Analysis (PCA) to cluster studies by methodology or outcomes. Highlight limitations such as small sample sizes or unvalidated computational models .

Experimental Design & Reporting

Q. What are the key components of a reproducible protocol for synthesizing this compound derivatives?

Include:

Q. How should researchers structure a manuscript to address both in vitro and in silico findings on this compound?

Separate sections for computational (docking parameters, validation metrics) and experimental results (IC50, selectivity indices). Use tables to compare binding energies across targets (e.g., ErBb2 vs. SARS-CoV-2 proteins) and figures for interaction diagrams (e.g., LigPlot+ outputs) .

Cross-Disciplinary Applications

Q. What interdisciplinary approaches can enhance the study of this compound’s ecological or pharmacological roles?

Integrate ethnobotanical data (traditional medicinal uses) with metabolomics to identify biosynthetic pathways. Collaborate with microbiologists to assess antimicrobial activity (e.g., MIC assays) or ecologists to study plant-defense mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.